molecular formula C8H12N2O B13075851 2-Butyl-3,4-dihydropyrimidin-4-one

2-Butyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13075851
M. Wt: 152.19 g/mol
InChI Key: BVAGDAFSWAHBDZ-UHFFFAOYSA-N
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Description

2-Butyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their diverse biological activities and are significant in medicinal chemistry. The structure of this compound includes a pyrimidine ring with a butyl group at the second position and a keto group at the fourth position, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2-Butyl-3,4-dihydropyrimidin-4-one is the Biginelli reaction. This one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. For instance, using benzaldehyde, ethyl acetoacetate, and urea in the presence of a catalyst like hydrochloric acid or Lewis acids such as boron trifluoride can yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as nano-cellulose/BF3/Fe3O4 have been employed to enhance the efficiency and sustainability of the process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding pyrimidinones.

    Reduction: Reduction of the keto group can yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the butyl group or the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles such as amines or thiols for substitution.

Major Products:

    Oxidation: Pyrimidinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

2-Butyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 2-Butyl-3,4-dihydropyrimidin-4-one is primarily due to its ability to interact with various molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase by binding to the active site, thereby blocking the enzyme’s activity. This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

    3,4-Dihydropyrimidin-2(1H)-one: Lacks the butyl group, but shares similar biological activities.

    2-Butyl-4,6-dihydropyrimidin-5-one: Another derivative with different substitution patterns, affecting its reactivity and biological properties.

Uniqueness: 2-Butyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the butyl group at the second position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-butyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2O/c1-2-3-4-7-9-6-5-8(11)10-7/h5-6H,2-4H2,1H3,(H,9,10,11)

InChI Key

BVAGDAFSWAHBDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=CC(=O)N1

Origin of Product

United States

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